molecular formula C16H18N2O2 B3000343 2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide CAS No. 774506-05-7

2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide

Cat. No.: B3000343
CAS No.: 774506-05-7
M. Wt: 270.33 g/mol
InChI Key: QPCKNQVICWJWJF-UHFFFAOYSA-N
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Description

N2-[4-(benzyloxy)benzyl]glycinamide is an organic compound that belongs to the class of alpha amino acid amides It is characterized by the presence of a benzyloxy group attached to a benzyl ring, which is further connected to a glycinamide moiety

Scientific Research Applications

N2-[4-(benzyloxy)benzyl]glycinamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-(benzyloxy)benzyl]glycinamide typically involves the reaction of 4-(benzyloxy)benzylamine with glycine derivatives. One common method is the condensation reaction between 4-(benzyloxy)benzylamine and glycine ethyl ester hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of N2-[4-(benzyloxy)benzyl]glycinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N2-[4-(benzyloxy)benzyl]glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-[4-(benzyloxy)benzyl]glycinamide is unique due to its specific benzyloxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its hydrophobic interactions and binding affinity to target proteins, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[(4-phenylmethoxyphenyl)methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c17-16(19)11-18-10-13-6-8-15(9-7-13)20-12-14-4-2-1-3-5-14/h1-9,18H,10-12H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCKNQVICWJWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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